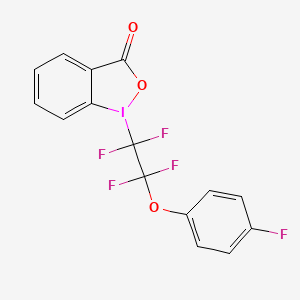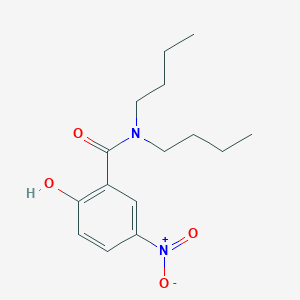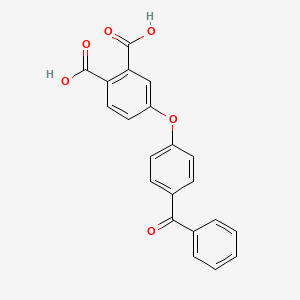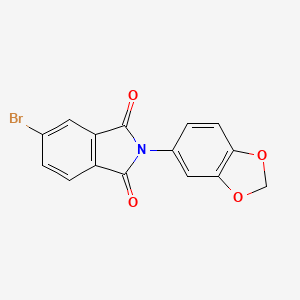
Acid Togni-(4-F-PhOCF2CF2)-reagent
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1,1,2,2-tetrafluoro-2-(4-fluorophenoxy)ethyl]-1?(3),2-benziodaoxol-3-one is a complex organic compound characterized by the presence of multiple fluorine atoms and a benziodaoxol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1,1,2,2-tetrafluoro-2-(4-fluorophenoxy)ethyl]-1?(3),2-benziodaoxol-3-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tetrafluoroethyl group: This can be achieved through the reaction of ethylene with fluorine gas under controlled conditions.
Introduction of the fluorophenoxy group: This step involves the reaction of the tetrafluoroethyl intermediate with 4-fluorophenol in the presence of a suitable catalyst.
Cyclization to form the benziodaoxol ring: The final step involves the cyclization of the intermediate compound to form the benziodaoxol ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[1,1,2,2-tetrafluoro-2-(4-fluorophenoxy)ethyl]-1?(3),2-benziodaoxol-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-[1,1,2,2-tetrafluoro-2-(4-fluorophenoxy)ethyl]-1?(3),2-benziodaoxol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-[1,1,2,2-tetrafluoro-2-(4-fluorophenoxy)ethyl]-1?(3),2-benziodaoxol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing various biochemical pathways.
Interacting with cellular membranes: Altering membrane properties and affecting cell signaling processes.
Generating reactive intermediates: Leading to oxidative stress and cellular damage in certain contexts.
Comparison with Similar Compounds
1-[1,1,2,2-tetrafluoro-2-(4-fluorophenoxy)ethyl]-1?(3),2-benziodaoxol-3-one can be compared with other similar compounds, such as:
1,1,1,2-tetrafluoroethane: Known for its use as a refrigerant and propellant, but lacks the complex benziodaoxol structure.
1,1,2,2-tetrafluoroethane: Similar in terms of fluorine content but differs in its overall structure and applications.
4-fluorophenol: Shares the fluorophenoxy group but lacks the tetrafluoroethyl and benziodaoxol components.
The uniqueness of 1-[1,1,2,2-tetrafluoro-2-(4-fluorophenoxy)ethyl]-1?(3),2-benziodaoxol-3-one lies in its combination of multiple fluorine atoms and the benziodaoxol ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C15H8F5IO3 |
|---|---|
Molecular Weight |
458.12 g/mol |
IUPAC Name |
1-[1,1,2,2-tetrafluoro-2-(4-fluorophenoxy)ethyl]-1λ3,2-benziodoxol-3-one |
InChI |
InChI=1S/C15H8F5IO3/c16-9-5-7-10(8-6-9)23-15(19,20)14(17,18)21-12-4-2-1-3-11(12)13(22)24-21/h1-8H |
InChI Key |
IAEPEJBOHZZLHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OI2C(C(OC3=CC=C(C=C3)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-methoxypropyl)-N-[4-(4-methylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12466042.png)
![N-{2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B12466045.png)

![butyl 4-{[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetyl]amino}benzoate](/img/structure/B12466055.png)
![4-chloro-N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12466059.png)
![1-(3-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl]amino}phenyl)ethanol](/img/structure/B12466064.png)
![Decyl 3-[(3,5-dinitrophenyl)amino]benzoate](/img/structure/B12466068.png)
![4-{[(5-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoyl)oxy]acetyl}phenyl furan-2-carboxylate](/img/structure/B12466073.png)
![N-[3-(5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-methylbenzamide](/img/structure/B12466082.png)
![1-{[4-(2-Methoxyphenyl)piperazin-1-YL]methyl}indole-2,3-dione](/img/structure/B12466087.png)



![2-chloro-N-(4-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B12466107.png)
